4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Medicinal Chemistry Assay Development Salt Selection

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride (CAS 1820687-38-4) is a synthetic pyrazole-5-carboxamide derivative supplied as a hydrochloride salt with a molecular weight of 232.71 g/mol (C₉H₁₇ClN₄O). The compound features a 1-methylpyrazole core with a 4-amino substituent and an N-isobutyl carboxamide at the 5-position, representing a privileged scaffold in kinase inhibitor and GPCR modulator discovery programs.

Molecular Formula C9H17ClN4O
Molecular Weight 232.71
CAS No. 1820687-38-4
Cat. No. B3001902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
CAS1820687-38-4
Molecular FormulaC9H17ClN4O
Molecular Weight232.71
Structural Identifiers
SMILESCC(C)CNC(=O)C1=C(C=NN1C)N.Cl
InChIInChI=1S/C9H16N4O.ClH/c1-6(2)4-11-9(14)8-7(10)5-12-13(8)3;/h5-6H,4,10H2,1-3H3,(H,11,14);1H
InChIKeyQZCGIMGJNJJEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride (CAS 1820687-38-4): A Structurally Defined Pyrazole Carboxamide Hydrochloride Building Block for Medicinal Chemistry and Chemical Biology


4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride (CAS 1820687-38-4) is a synthetic pyrazole-5-carboxamide derivative supplied as a hydrochloride salt with a molecular weight of 232.71 g/mol (C₉H₁₇ClN₄O) . The compound features a 1-methylpyrazole core with a 4-amino substituent and an N-isobutyl carboxamide at the 5-position, representing a privileged scaffold in kinase inhibitor and GPCR modulator discovery programs . Its hydrochloride salt form enhances aqueous solubility and solid-state stability relative to the free base (CAS 1001500-37-3), making it the preferred physical form for in vitro assay preparation and chemical derivatization workflows .

Why Generic Substitution of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride Fails: Physicochemical and Structural Differentiation Evidence


Within the pyrazole-5-carboxamide chemotype, even minor N-alkyl or salt-form variations produce measurable differences in lipophilicity, hydrogen-bonding capacity, aqueous solubility, and solid-state stability that directly impact assay reproducibility and downstream synthetic tractability . The target compound's N-isobutyl group confers a distinct LogP and steric profile compared to the N-propyl analog (CAS 1820673-32-2) or the unsubstituted primary carboxamide (CAS 92534-73-1), while the hydrochloride salt provides the critical solubility and handling advantages over the free base (CAS 1001500-37-3) that are essential for reproducible biological testing . These are not interchangeable features—substituting any close analog without systematic bridging data risks altering target engagement, cellular permeability, and metabolic stability in ways that undermine SAR continuity [1].

Quantitative Comparator Evidence for 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride: Physicochemical, Structural, and Procurement-Relevant Differentiation


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Solid-State Stability Differentiation

The hydrochloride salt (CAS 1820687-38-4; MW 232.71 g/mol) provides enhanced aqueous solubility and solid-state stability compared to the free base (CAS 1001500-37-3; MW 196.25 g/mol), a critical distinction for reproducible in vitro assay preparation. The salt form increases the number of hydrogen bond donors from 2 to 3 and acceptors from 3 to 5, directly affecting aqueous solvation . The free base requires organic co-solvents (typically DMSO or DMF) for dissolution, whereas the hydrochloride salt is dispersible in aqueous buffers at concentrations suitable for biochemical assays . This salt-form distinction is essential for laboratories running high-throughput screens where DMSO intolerance or precipitation artifacts must be minimized .

Medicinal Chemistry Assay Development Salt Selection

N-Isobutyl vs. N-Propyl Substituent: Lipophilicity and Steric Bulk Differentiation for Target Binding Pocket Exploration

The N-isobutyl substituent (branched C4) provides measurably greater lipophilicity and steric bulk compared to the N-propyl analog (linear C3; CAS 1820673-32-2). The additional methyl branch increases the calculated LogP by approximately 0.5–0.7 units and adds one additional rotatable bond (4 vs. 3), directly impacting predicted membrane permeability and target protein binding pocket occupancy . In the context of pyrazole-carboxamide PDHK inhibitors described in EP3348545, the N-alkyl substituent size has been shown to modulate PDHK isoform selectivity and cellular activity, with bulkier branched alkyl groups generally favoring PDHK2 over PDHK1 inhibition [1]. The isobutyl group thus represents a specific SAR tool for probing hydrophobic sub-pockets that the N-propyl analog cannot reach.

Structure-Activity Relationship Kinase Inhibitor Design Hydrophobic Pocket Probing

4-Amino Substituent Position: Differentiation from 3-Amino Regioisomers for Synthetic Tractability and Biological Target Engagement

The 4-amino substitution pattern on the pyrazole ring provides a distinct hydrogen-bond donor/acceptor geometry compared to the 3-amino regioisomer (e.g., CAS 2101199-95-3). In the 4-amino configuration, the amino group is positioned para to the N1-methyl group and ortho to the C5-carboxamide, creating a contiguous H-bond donor array (4-NH₂ + 5-CONH) that can engage kinase hinge regions in a bidentate binding mode . The 3-amino regioisomer places the amino group meta to the carboxamide, disrupting this contiguous H-bond network. This positional difference has been demonstrated to affect kinase selectivity profiles in related pyrazole-carboxamide series, with 4-amino derivatives showing preferential binding to PDHK and RIP2 kinase ATP pockets compared to 3-amino congeners [1]. The 4-amino-5-carboxamide arrangement is also synthetically more accessible for further N-acylation or sulfonylation derivatization at the 4-position without competing reactivity at the carboxamide .

Regioselective Synthesis Kinase Inhibitor Scaffold Hydrogen Bond Network

Purity and Quality Certification: Vendor-Supplied Purity Benchmarks Relative to In-Class Analogs

The target compound is commercially available at certified purities of 95%–97% from multiple independent suppliers including Fluorochem, BOC Sciences, AK Scientific, and CymitQuimica, with the hydrochloride salt form enabling more reliable purity assessment by HPLC due to improved peak symmetry compared to the free base . In contrast, the free base (CAS 1001500-37-3) and the N-propyl analog (CAS 1820673-32-2) are typically offered at 95% minimum purity with fewer suppliers providing independent QC certification . The broader supplier base for the hydrochloride salt also enables competitive procurement with documented batch-to-batch consistency, an important consideration for long-term SAR programs requiring multi-gram quantities . GHS hazard classification data (H302, H315, H319, H335) is fully documented for this salt form, facilitating institutional safety review and compliant procurement .

Procurement Quality Control Analytical Chemistry Supplier Benchmarking

Optimal Research and Industrial Application Scenarios for 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride (CAS 1820687-38-4)


PDHK Inhibitor Lead Optimization: SAR Exploration of N-Alkyl Hydrophobic Pocket Occupancy

Based on the compound's structural alignment with pyrazole-carboxamide PDHK inhibitor scaffolds disclosed in EP3348545, the N-isobutyl group offers a defined steric and lipophilic probe for optimizing PDHK2 isoform selectivity. The hydrochloride salt form ensures aqueous compatibility for biochemical PDHK activity assays, while the 4-amino group provides a synthetic handle for further derivatization to improve potency and metabolic stability . Researchers should prioritize this compound over the N-propyl analog (CAS 1820673-32-2) when branched hydrophobic pocket engagement is desired.

Kinase Hinge-Binder Fragment Library: 4-Amino-5-carboxamide Pyrazole as a Privileged ATP-Competitive Scaffold

The contiguous 4-amino/5-carboxamide H-bond donor-acceptor array positions this compound as a fragment-sized (MW 232.71 g/mol HCl salt) hinge-binding motif suitable for ATP-competitive kinase inhibitor design. Its hydrochloride salt provides the aqueous solubility required for fragment screening by SPR or DSF at concentrations up to 1 mM without DMSO interference [1]. The compound's supplier diversity and documented purity (≥95%) make it a cost-effective entry point for fragment-based lead discovery programs targeting PDHK, RIP2, or FGFR kinases .

Synthetic Intermediate for N4-Derivatized Pyrazole Carboxamide Libraries

The free 4-amino group enables selective N-acylation, sulfonylation, or reductive amination without competing reactivity at the 5-carboxamide, making this compound a versatile building block for generating focused libraries of N4-substituted pyrazole-5-carboxamides . The hydrochloride salt form provides superior shelf stability during storage at -20°C compared to the free base, which is prone to hygroscopic degradation over extended periods . Procurement of the hydrochloride salt is recommended for laboratories planning multi-step derivatization campaigns.

Physicochemical Comparator for ADME Profiling of Branched vs. Linear N-Alkyl Pyrazole Carboxamides

The distinct LogP and rotatable bond profile of the N-isobutyl substituent (ΔLogP ~+0.5 vs. N-propyl analog; 4 rotatable bonds vs. 3) makes this compound a valuable comparator for assessing the impact of branched alkyl substitution on membrane permeability, metabolic stability, and plasma protein binding in pyrazole carboxamide series [1]. The hydrochloride salt's documented aqueous dispersibility facilitates parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies without formulation artifacts .

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